molecular formula C16H15N3O3 B14745417 3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide CAS No. 4870-40-0

3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide

Cat. No.: B14745417
CAS No.: 4870-40-0
M. Wt: 297.31 g/mol
InChI Key: CIJGYQCUAUQOKS-UHFFFAOYSA-N
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Description

3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide is a complex organic compound with a unique structure that includes a hydrazinyl group, a phenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide typically involves the reaction of hydrazine derivatives with cyclohexadienone compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium thiocyanate, thiourea, and various acids and bases. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
  • Ethyl 3-[4-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-3-yl]propanoate
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate

Uniqueness

What sets 3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

4870-40-0

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C16H15N3O3/c1-11(20)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)21/h2-10,15,21H,1H3,(H,17,22)

InChI Key

CIJGYQCUAUQOKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2O

Origin of Product

United States

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